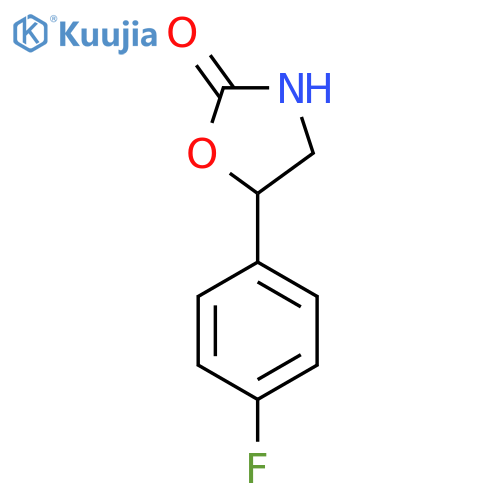

Cas no 19338-43-3 (5-(4-fluorophenyl)-1,3-oxazolidin-2-one)

19338-43-3 structure

商品名:5-(4-fluorophenyl)-1,3-oxazolidin-2-one

5-(4-fluorophenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(4-fluoro-phenyl)-oxazolidin-2-one

- 2-Oxazolidinone, 5-(4-fluorophenyl)-

- 5-(4-fluorophenyl)-1,3-oxazolidin-2-one

-

- インチ: 1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)

- InChIKey: JAVVBBLOGSHTRE-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1CNC(=O)O1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 202

- トポロジー分子極性表面積: 38.3

5-(4-fluorophenyl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867660-10.0g |

5-(4-fluorophenyl)-1,3-oxazolidin-2-one |

19338-43-3 | 10g |

$4729.0 | 2023-06-01 | ||

| Enamine | EN300-1867660-0.1g |

5-(4-fluorophenyl)-1,3-oxazolidin-2-one |

19338-43-3 | 0.1g |

$490.0 | 2023-09-18 | ||

| Enamine | EN300-1867660-0.5g |

5-(4-fluorophenyl)-1,3-oxazolidin-2-one |

19338-43-3 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1867660-5.0g |

5-(4-fluorophenyl)-1,3-oxazolidin-2-one |

19338-43-3 | 5g |

$3189.0 | 2023-06-01 | ||

| Enamine | EN300-1867660-0.25g |

5-(4-fluorophenyl)-1,3-oxazolidin-2-one |

19338-43-3 | 0.25g |

$513.0 | 2023-09-18 | ||

| Enamine | EN300-1867660-2.5g |

5-(4-fluorophenyl)-1,3-oxazolidin-2-one |

19338-43-3 | 2.5g |

$1089.0 | 2023-09-18 | ||

| Enamine | EN300-1867660-1.0g |

5-(4-fluorophenyl)-1,3-oxazolidin-2-one |

19338-43-3 | 1g |

$1100.0 | 2023-06-01 | ||

| Enamine | EN300-1867660-0.05g |

5-(4-fluorophenyl)-1,3-oxazolidin-2-one |

19338-43-3 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1867660-1g |

5-(4-fluorophenyl)-1,3-oxazolidin-2-one |

19338-43-3 | 1g |

$557.0 | 2023-09-18 | ||

| Enamine | EN300-1867660-5g |

5-(4-fluorophenyl)-1,3-oxazolidin-2-one |

19338-43-3 | 5g |

$1614.0 | 2023-09-18 |

5-(4-fluorophenyl)-1,3-oxazolidin-2-one 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

19338-43-3 (5-(4-fluorophenyl)-1,3-oxazolidin-2-one) 関連製品

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量